molecular formula C13H20Cl2N2 B14447048 N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine CAS No. 74474-02-5

N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine

Cat. No.: B14447048
CAS No.: 74474-02-5
M. Wt: 275.21 g/mol
InChI Key: NUAXWSXOFBSEPQ-UHFFFAOYSA-N
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Description

N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine is a chemical compound with a complex structure, characterized by the presence of dichlorophenyl and diethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine typically involves the reaction of 3,4-dichloroaniline with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient and cost-effective production of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Industry: The compound is utilized in the synthesis of other chemicals and materials, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but differs in the overall structure and functional groups.

    N-(3,4-Dichlorophenyl)-1-naphthamide: Contains the dichlorophenyl group but has a different core structure.

Uniqueness

N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

74474-02-5

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N',N'-diethyl-N-methylethane-1,2-diamine

InChI

InChI=1S/C13H20Cl2N2/c1-4-17(5-2)9-8-16(3)11-6-7-12(14)13(15)10-11/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

NUAXWSXOFBSEPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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